molecular formula C14H16N4O3S2 B2467606 1-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1219352-44-9

1-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B2467606
CAS No.: 1219352-44-9
M. Wt: 352.43
InChI Key: KASLMVXQLXNOCK-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a thiazole ring, and a pyridine ring, all connected through a carboxamide linkage. The presence of a methylsulfonyl group further adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved through the condensation of a suitable α-haloketone with thiourea under acidic conditions.

    Introduction of the Pyridine Ring: The thiazole intermediate can then be coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.

    Formation of the Pyrrolidine Ring: The pyridine-thiazole intermediate can be reacted with a suitable amine to form the pyrrolidine ring.

    Introduction of the Methylsulfonyl Group: Finally, the methylsulfonyl group can be introduced through a sulfonylation reaction using methylsulfonyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

1-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The pyridine and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine and thiazole derivatives.

Scientific Research Applications

1-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the methylsulfonyl group can enhance its binding affinity and selectivity. The pyridine and thiazole rings can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrrolidine-2-carboxamide
  • 1-(methylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)pyrrolidine-2-carboxamide
  • 1-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)piperidine-2-carboxamide

Uniqueness

1-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)pyrrolidine-2-carboxamide is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its binding properties and reactivity. The combination of the pyrrolidine ring with the thiazole and pyridine rings also provides a unique scaffold for further chemical modifications and applications.

Properties

IUPAC Name

1-methylsulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S2/c1-23(20,21)18-7-3-5-12(18)13(19)17-14-16-11(9-22-14)10-4-2-6-15-8-10/h2,4,6,8-9,12H,3,5,7H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASLMVXQLXNOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1C(=O)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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